{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of isoxazole, phenyl, thienylsulfonyl, and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . The resulting intermediate is then subjected to further reactions to introduce the phenyl and thienylsulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of catalyst-free, microwave-assisted one-pot methods to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, reducing the need for hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoxazole ring is known to interact with active sites of enzymes, inhibiting their activity and leading to various biological effects . The thienylsulfonyl group may also play a role in modulating the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE: Similar structure but with a pyrimidinyl group instead of a thienylsulfonyl group.
{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: Contains an ethylsulfonyl group instead of a thienylsulfonyl group.
Uniqueness
The uniqueness of {4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both isoxazole and thienylsulfonyl groups enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C21H23N3O5S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O5S2/c1-15-19(16(2)29-22-15)14-28-18-7-5-17(6-8-18)21(25)23-9-11-24(12-10-23)31(26,27)20-4-3-13-30-20/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
GEDKHUAEULRALG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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